4-butoxy-N-(2-methoxy-4-nitrophenyl)benzamide
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Overview
Description
4-butoxy-N-(2-methoxy-4-nitrophenyl)benzamide is an organic compound with a complex molecular structure It is characterized by the presence of a butoxy group, a methoxy group, and a nitrophenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(2-methoxy-4-nitrophenyl)benzamide typically involves a multi-step process. One common method includes the following steps:
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, often using methanol as the nucleophile.
Butoxylation: The butoxy group is added through an etherification reaction, typically involving butanol and an acid catalyst.
Amidation: The final step involves the formation of the benzamide structure through an amidation reaction, where the amine group reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(2-methoxy-4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: The methoxy and butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Methanol, butanol, acid catalysts.
Major Products Formed
Amino derivatives: Formed through reduction of the nitro group.
Quinones: Formed through oxidation reactions.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-butoxy-N-(2-methoxy-4-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(2-methoxy-4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy and butoxy groups may enhance the compound’s solubility and facilitate its transport across cell membranes. The benzamide core can interact with proteins and enzymes, potentially inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-butoxy-N-(2-methyl-4-nitrophenyl)benzamide
- 4-butoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide
Comparison
4-butoxy-N-(2-methoxy-4-nitrophenyl)benzamide is unique due to the presence of both methoxy and butoxy groups, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity profiles. The specific arrangement of functional groups in this compound allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Biological Activity
4-butoxy-N-(2-methoxy-4-nitrophenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and multidrug resistance (MDR). This article provides a comprehensive overview of the compound's biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H18N2O4
- Molecular Weight : 290.31 g/mol
This compound features a butoxy group, a methoxy group, and a nitrophenyl moiety, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- P-glycoprotein Inhibition : The compound has been shown to inhibit P-glycoprotein (P-gp), a key player in drug transport across cell membranes. P-gp overexpression is often associated with MDR in cancer cells. Studies indicate that compounds with similar structures exhibit IC50 values ranging from 20 to 1.4 μM against P-gp .
- CYP450 Interaction : The compound may also interact with cytochrome P450 enzymes, influencing drug metabolism and efficacy. This dual interaction can enhance the absorption and effectiveness of co-administered chemotherapeutic agents .
- Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that this compound can inhibit the proliferation of various cancer cell lines. This effect is likely mediated through the aforementioned pathways, contributing to its potential as an anticancer agent.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
P-glycoprotein Inhibition | IC50 = 20 - 1.4 μM | |
CYP450 Interaction | Modulation of drug metabolism | |
Cancer Cell Proliferation | Inhibition observed in various cell lines |
Case Studies
- Study on Multidrug Resistance : A study evaluated the effectiveness of various benzamide derivatives, including this compound, in overcoming MDR in cancer cells. The results indicated that this compound significantly reduced the viability of resistant cell lines when used in combination with standard chemotherapeutics .
- In Vivo Efficacy : In animal models, the administration of this compound alongside doxorubicin showed enhanced antitumor effects compared to doxorubicin alone. This suggests that it may serve as a valuable adjunct therapy in cancer treatment protocols .
Properties
IUPAC Name |
4-butoxy-N-(2-methoxy-4-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-3-4-11-25-15-8-5-13(6-9-15)18(21)19-16-10-7-14(20(22)23)12-17(16)24-2/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REZZUGOVFOQGDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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